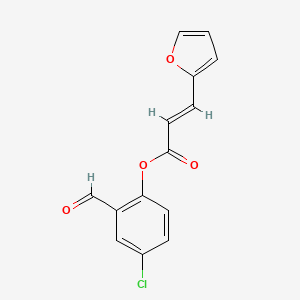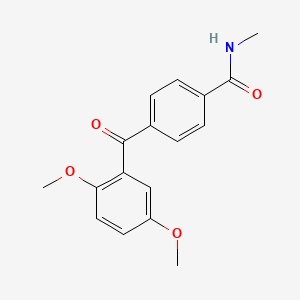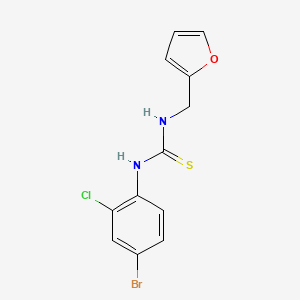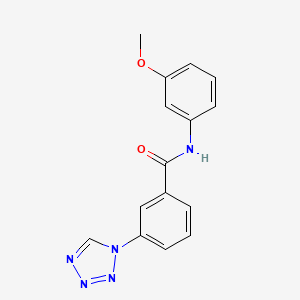
4-chloro-2-formylphenyl 3-(2-furyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-formylphenyl 3-(2-furyl)acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is synthesized by the reaction of 4-chloro-2-formylphenol with 3-(2-furyl)acrylic acid, and it is known for its unique chemical properties and biological activities.
Mechanism of Action
The mechanism of action of 4-chloro-2-formylphenyl 3-(2-furyl)acrylate is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with specific cellular targets, such as enzymes and receptors. The compound may also modulate various signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It can inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. The compound can also modulate the expression of various genes and proteins involved in cell cycle regulation and apoptosis. In addition, it has been reported to have antioxidant and antiangiogenic properties.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-2-formylphenyl 3-(2-furyl)acrylate in lab experiments include its high potency, selectivity, and low toxicity. The compound can be easily synthesized and purified, and it can be used in various assays to study its biological activities. However, the limitations of using this compound include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on 4-chloro-2-formylphenyl 3-(2-furyl)acrylate. One direction is to further investigate its mechanism of action and identify its cellular targets. Another direction is to explore its potential applications in drug discovery, particularly in the development of novel anticancer agents. Additionally, the compound can be used in the synthesis of new materials with unique properties and applications in various fields.
Synthesis Methods
The synthesis of 4-chloro-2-formylphenyl 3-(2-furyl)acrylate involves a simple reaction between 4-chloro-2-formylphenol and 3-(2-furyl)acrylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst, and the product is obtained by purification and isolation techniques. The yield of the product depends on the reaction conditions, such as temperature, time, and concentration of the reactants.
Scientific Research Applications
4-chloro-2-formylphenyl 3-(2-furyl)acrylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer, anti-inflammatory, and antimicrobial activities. Several studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines.
properties
IUPAC Name |
(4-chloro-2-formylphenyl) (E)-3-(furan-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-11-3-5-13(10(8-11)9-16)19-14(17)6-4-12-2-1-7-18-12/h1-9H/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEWBIATSKDBSF-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)OC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)OC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethyl-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5864706.png)
![2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5864711.png)
![6-benzylidene-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5864715.png)

![3-(4-chlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5864728.png)

![N'-[(2,4-dimethylphenoxy)acetyl]-3-fluorobenzohydrazide](/img/structure/B5864748.png)

![N-[2-(4-pyridinyl)ethyl]-1,4-benzenedisulfonamide](/img/structure/B5864761.png)
![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone](/img/structure/B5864769.png)



![2-(4-fluorophenyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5864800.png)